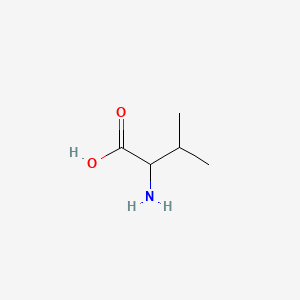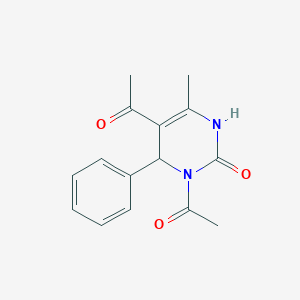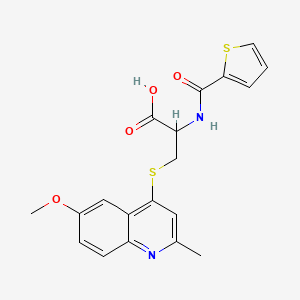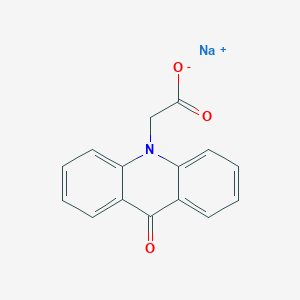
sodium;2-(9-oxoacridin-10-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “sodium;2-(9-oxoacridin-10-yl)acetate” is a chemical entity with a unique structure and properties. It is used in various scientific and industrial applications due to its specific chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-(9-oxoacridin-10-yl)acetate involves a series of chemical reactions. One of the methods includes the use of X zeolite, which has a silica-alumina ratio of 2.0-2.3 and a grain size of 0.5-5 micrometers. The zeolite is treated through a combined process of alkali metal ion exchange and surface estersil modification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar methods but with optimized conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality.
化学反应分析
Types of Reactions
sodium;2-(9-oxoacridin-10-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions often involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. Conditions often involve the use of solvents and controlled temperatures.
Substitution: Common reagents include halogens, acids, and bases. Conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce reduced forms of the compound, and substitution may produce various substituted derivatives.
科学研究应用
sodium;2-(9-oxoacridin-10-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of materials and chemicals with specific properties.
作用机制
The mechanism of action of sodium;2-(9-oxoacridin-10-yl)acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
sodium;2-(9-oxoacridin-10-yl)acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ent-3-Oxokauran-17-oic acid: (CAS#151561-88-5)
Pseudolaric acid D: (CAS#115028-67-6)
Verbenacine: (CAS#717901-03-6)
ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: (CAS#77658-46-9)
Isosteviol: (CAS#27975-19-5)
ent-9-Hydroxy-15-oxo-19-kauranoic acid: (CAS#77658-45-8)
Pterisolic acid E: (CAS#1401419-XX-X)
These compounds share structural similarities but may differ in their specific properties and applications, making this compound unique in its own right.
属性
IUPAC Name |
sodium;2-(9-oxoacridin-10-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLTEAEJZVTAJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
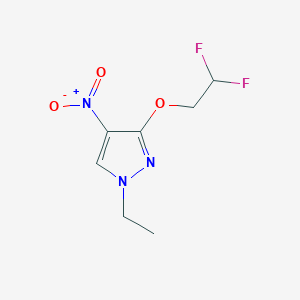
![methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8019909.png)
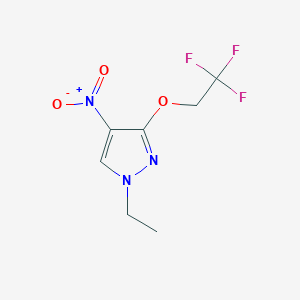
![N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine](/img/structure/B8019920.png)
![Bis[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019922.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B8019932.png)
![(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019938.png)
![5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B8019940.png)
![1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B8019943.png)
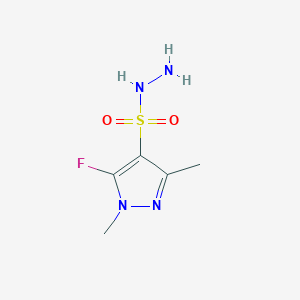
![{[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B8019970.png)
